curcumin
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Overview
Description
curcumin, commonly known as this compound, is a natural lipophilic polyphenol found in the rhizome of the Curcuma longa plant. It is widely recognized for its vibrant yellow color and is used as a natural food coloring agent. This compound has been extensively studied for its significant pharmacological effects, including anti-inflammatory, antioxidative, antinociceptive, antiparasitic, and antimalarial properties .
Preparation Methods
Curcumin can be extracted from turmeric using various methods such as Soxhlet extraction, ultrasound extraction, pressurized fluid extraction, microwave extraction, and enzyme-assisted extraction . In the laboratory, this compound can be synthesized through the condensation of vanillin and acetylacetone under basic conditions . Industrial production methods often involve the extraction of this compound from turmeric using solvents like ethanol or acetone, followed by purification processes such as crystallization or chromatography .
Chemical Reactions Analysis
Curcumin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include this compound derivatives with modified functional groups, which can enhance its biological activity . This compound also forms metal complexes with various metal ions, which can improve its solubility and stability .
Scientific Research Applications
Curcumin has a wide range of scientific research applications. In chemistry, it is used as a reagent for the detection of boron and as a ligand in the synthesis of metal complexes . In biology and medicine, this compound is studied for its potential therapeutic effects against chronic diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases . It is also used in the development of drug delivery systems and nanoconjugates . In the industry, this compound is used as a natural food coloring agent and as an additive in cosmetics and pharmaceuticals .
Mechanism of Action
Curcumin exerts its effects through multiple molecular targets and pathways. It interacts with various proteins, enzymes, and transcription factors, modulating cellular signaling pathways associated with inflammation, oxidative stress, and apoptosis . This compound inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and activates antioxidant response elements, enhancing the expression of antioxidant enzymes . It also induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Curcumin is unique among similar compounds due to its diverse pharmacological activities and its ability to interact with multiple molecular targets. Similar compounds include other curcuminoids such as demethoxythis compound and bisdemethoxythis compound, which also exhibit anti-inflammatory and antioxidative properties . this compound is the most extensively studied and has the highest biological activity among the curcuminoids .
Properties
Molecular Formula |
C21H20O6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3 |
InChI Key |
VFLDPWHFBUODDF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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